7-Bromo-2-propylimidazo[1,2-a]pyridine
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Overview
Description
7-Bromo-2-propylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-propylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with various substrates, such as carbonyl compounds or alkenes . One common method is the condensation between 2-aminopyridine and an aldehyde, followed by bromination to introduce the bromo substituent .
Industrial Production Methods
Industrial production methods for this compound often involve metal-free direct synthesis protocols, which are environmentally friendly and efficient . These methods emphasize the ecological impact and mechanistic aspects of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-propylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . The conditions often involve specific temperatures, solvents, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions may produce different substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
7-Bromo-2-propylimidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Bromo-2-propylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Bromo-2-propylimidazo[1,2-a]pyridine include other imidazo[1,2-a]pyridine derivatives, such as:
- 2,7-Dimethylimidazo[1,2-a]pyridine
- 2-Aryl-2-(2-aryl-2-oxoethyl)-1H,2H,3H-imidazo[1,2-a]pyridin-4-ium bromides
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which can confer unique chemical and biological properties. For example, the presence of the bromo substituent may enhance its reactivity and potential biological activity .
Properties
Molecular Formula |
C10H11BrN2 |
---|---|
Molecular Weight |
239.11 g/mol |
IUPAC Name |
7-bromo-2-propylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H11BrN2/c1-2-3-9-7-13-5-4-8(11)6-10(13)12-9/h4-7H,2-3H2,1H3 |
InChI Key |
CNNFEVMMHKBZSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN2C=CC(=CC2=N1)Br |
Origin of Product |
United States |
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